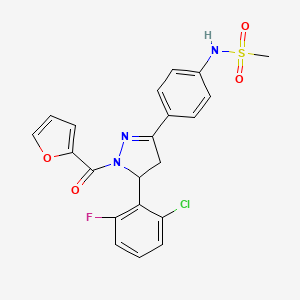
N-(4-fenil-1,2,5-oxadiazol-3-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Aplicaciones Científicas De Investigación
N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Material Science: The compound’s unique structural properties make it suitable for use in the development of high-energy materials and energetic ionic salts.
Mecanismo De Acción
Target of Action
N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that has been synthesized for its potential biological activities Compounds with similar structures, such as 1,3,4-oxadiazoles, have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
For instance, some oxadiazole derivatives have been reported to inhibit enzymes like tyrosine kinase . The compound may interact with its targets, leading to changes in the normal functioning of the target, which could result in the observed biological activities.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, oxidative stress, and various metabolic processes .
Pharmacokinetics
One study suggests that a compound with a similar structure showed an outstanding ability to permeate across the gastrointestinal tract, indicating it would have a high systemic absorption if used as a therapeutic .
Result of Action
These could include inhibition of enzyme activity, disruption of cell growth and proliferation, and modulation of oxidative stress responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of reagents such as sodium acetate and acetic acid, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide include other oxadiazole derivatives such as:
1,2,4-Oxadiazole: Known for its applications in medicinal chemistry and material science.
1,3,4-Oxadiazole: Used in the development of high-energy materials and pharmaceuticals.
1,2,3-Oxadiazole: Explored for its potential in various chemical and biological applications.
Uniqueness
N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide stands out due to its specific structural features, which confer unique reactivity and stability.
Propiedades
IUPAC Name |
N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-15(12-9-5-2-6-10-12)16-14-13(17-20-18-14)11-7-3-1-4-8-11/h1-10H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJCLEINJKBKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[(2-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B2522838.png)
![9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol](/img/structure/B2522840.png)
![2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2522841.png)


![2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B2522845.png)
![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2522846.png)


![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B2522851.png)
